Home > Products > Screening Compounds P121440 > Protomycinolide IV
Protomycinolide IV -

Protomycinolide IV

Catalog Number: EVT-1576414
CAS Number:
Molecular Formula: C21H32O4
Molecular Weight: 348.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Protomycinolide IV is a macrolide.
Overview

Protomycinolide IV is a significant compound in the study of macrolide antibiotics, particularly within the biosynthetic pathways of various Streptomyces species. It serves as a precursor in the biosynthesis of mycinamicins, which are important for their antimicrobial properties. Protomycinolide IV is classified as a 16-membered macrolide, characterized by its unique lactone structure and specific stereochemical configurations.

Source and Classification

Protomycinolide IV is primarily derived from the fermentation of Streptomyces species, particularly Streptomyces venezuelae. It is a member of the larger class of polyketides, which are secondary metabolites produced by bacteria and fungi. These compounds are known for their diverse biological activities, including antibiotic properties.

Classification
  • Type: Macrolide Antibiotic
  • Biosynthetic Pathway: Mycinamicin biosynthesis
  • Chemical Family: Polyketides
Synthesis Analysis

The synthesis of Protomycinolide IV can be achieved through various methods, with notable approaches involving enzymatic and chemical synthesis techniques.

Methods and Technical Details

  1. Biosynthetic Pathway: Protomycinolide IV is synthesized from malonyl-CoA and methylmalonyl-CoA through a series of enzymatic reactions involving polyketide synthases.
  2. Total Synthesis: Recent studies have demonstrated total synthesis methods that involve complex organic reactions such as asymmetric aldol reactions and transesterification under neutral conditions. These methods allow for the construction of the macrolide ring and functional group modifications necessary for obtaining Protomycinolide IV in a laboratory setting .
Molecular Structure Analysis

Protomycinolide IV features a distinctive molecular structure that contributes to its biological activity.

Structure and Data

  • Molecular Formula: C₃₁H₄₈O₁₁
  • Molecular Weight: 568.73 g/mol
  • Structure Characteristics: The compound consists of a 16-membered lactone ring with multiple stereocenters, contributing to its specific interactions with biological targets.
Chemical Reactions Analysis

Protomycinolide IV participates in various chemical reactions that are crucial for its transformation into other bioactive compounds.

Reactions and Technical Details

  1. Enzymatic Reactions: In the biosynthetic pathway, Protomycinolide IV undergoes hydroxylation, methylation, and glycosylation reactions catalyzed by specific cytochrome P450 enzymes such as MycCI and MycG .
  2. Synthetic Transformations: Laboratory synthesis often involves reactions such as Wacker oxidation and selective hydrometalation to modify functional groups on the macrolide structure .
Mechanism of Action

The mechanism of action of Protomycinolide IV relates closely to its role as a precursor in antibiotic biosynthesis.

Process and Data

  1. Antimicrobial Activity: Protomycinolide IV exhibits activity against various Gram-positive bacteria by inhibiting protein synthesis through interaction with the bacterial ribosome.
  2. Biosynthetic Role: As a precursor, it undergoes further modifications to yield mycinamicins, which possess enhanced antibacterial properties .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Protomycinolide IV is essential for its application in research and development.

Physical Properties

  • Appearance: Colorless solid
  • Solubility: Soluble in organic solvents such as methanol and dichloromethane.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with electrophiles during synthetic transformations, allowing for functional group modifications .
Applications

Protomycinolide IV has several scientific applications due to its role in antibiotic biosynthesis and potential therapeutic uses.

Scientific Uses

  1. Antibiotic Research: As a precursor in the production of mycinamicins, it plays a critical role in developing new antibiotics.
  2. Synthetic Chemistry: Used as a model compound for studying complex organic synthesis methods involving macrolides.
  3. Biological Studies: Investigated for its interactions with bacterial systems to understand antibiotic resistance mechanisms .
Introduction to Protomycinolide IV

Definition and Classification as a 16-Membered Macrolide Aglycone

Protomycinolide IV is a 16-membered macrocyclic lactone belonging to the polyketide class of natural products. As an aglycone, it lacks the glycosidic sugar moieties characteristic of mature macrolide antibiotics. Its core structure consists of a polyhydroxylated lactone ring with conjugated double bonds, featuring a C3-C9 segment with specific stereochemical arrangements critical for downstream functionalization [1] [8]. Isolated from Micromonospora griseorubida, Protomycinolide IV serves as the foundational scaffold for mycinamicin antibiotics. Its structural classification aligns with the 16-membered macrolide aglycones, distinct from 14-membered (e.g., erythronolide B) or 15-membered (e.g., azithromycin precursor) variants due to ring size and oxidation patterns [5]. Key chemical features include:

  • Unsaturation sites: Essential for epoxidation during biosynthesis.
  • Reactive hydroxyl groups: At C-5 and C-21, enabling glycosylation.
  • Stereochemical complexity: Governed by polyketide synthase (PKS) stereospecificity [1].

Table 1: Core Structural Features of Protomycinolide IV

FeatureChemical CharacteristicBiosynthetic Significance
Ring size16-membered macrocyclic lactoneDetermines antibiotic activity profile
Sugar attachmentAglycone (no sugars)Precursor for glycosylation
Key functional groupsC-5/C-21 hydroxyls, conjugated dienesSites for enzymatic modification
StereocentersMultiple chiral centers (e.g., C-3–C-9)Dictates downstream reactivity

Historical Context in Macrolide Antibiotic Discovery

Protomycinolide IV was first characterized in 1981 during structural studies of mycinamicins, a class of macrolide antibiotics discovered from Micromonospora griseorubida [1]. Its identification coincided with efforts to expand the macrolide arsenal beyond erythromycin (a 14-membered macrolide) and pikromycin (the first discovered macrolide). Historical milestones include:

  • 1950–1960s: Discovery of foundational macrolides (pikromycin, erythromycin) from Streptomyces spp., highlighting the role of macrocyclic lactones in antibiotic activity [4] [5].
  • 1980s: Isolation of Protomycinolide IV and mycinolide IV from M. griseorubida, marking the first 16-membered aglycones in the mycinamicin pathway [1].
  • Structural elucidation: X-ray crystallography confirmed the aglycone’s ring conformation and stereochemistry, enabling biosynthetic hypotheses [1] [8]. Unlike earlier macrolides, 16-membered aglycones like Protomycinolide IV exhibited enhanced activity against Gram-positive pathogens due to deeper binding in the bacterial ribosomal tunnel [3] [5].

Role as a Biosynthetic Intermediate in Mycinamicin Production

Protomycinolide IV occupies a central position in the mycinamicin biosynthetic pathway, acting as the immediate precursor to glycosylated and oxidized intermediates. The transformation sequence involves:

Polyketide Synthase (PKS) Assembly

The aglycone backbone is synthesized by a modular PKS system encoded by genes mycAI–mycAV. This system includes:

  • Seven PKS modules with 37 catalytic domains.
  • Key domains: Ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) for chain elongation; ketoreductase (KR) for stereospecific reduction [2] [3].Table 2: PKS Modules for Protomycinolide IV Synthesis in M. griseorubida
PKS ModuleDomainsFunction in Backbone Assembly
MycAIKS-AT-KR-ACPInitiates lactone ring formation
MycAIIIKS-AT-DH-ER-KR-ACPIntroduces unsaturation at C-10–C-11
MycAVKS-AT-TETerminates chain and cyclizes macrocycle

Post-PKS Modifications

After ring cyclization, Protomycinolide IV undergoes sequential enzymatic tailoring:1. Glycosylation:- MycB attaches desosamine at C-5, yielding mycinamicin VIII [6] [9].- MycD transfers 6-deoxyallose to the C-21 hydroxyl, forming mycinamicin VI [9].2. Oxidation:- Cytochrome P450 enzymes MycG (hydroxylation at C-14; epoxidation at C-12/C-13) and MycCI (C-21 hydroxylation) generate mature mycinamicins I/II [6] [9].Genetic evidence confirms this role: Disruption of mycG arrests biosynthesis at mycinamicin IV, while mycCI knockout accumulates Protomycinolide IV and mycinamicin VIII [6].

Table 3: Key Enzymes Modifying Protomycinolide IV

EnzymeReaction CatalyzedProduct Formed
MycB (GT)Desosamine attachment at C-5Mycinamicin VIII
MycCI (P450)Hydroxylation at C-21Activated for sugar transfer
MycG (P450)Epoxidation at C-12/C-13 and C-14 hydroxylationMycinamicin II

Biotechnological Implications

Engineered M. griseorubida strains with inactivated PKS (mycAV) or P450 genes (mycCI/mycG) enable combinatorial biosynthesis:

Properties

Product Name

Protomycinolide IV

IUPAC Name

(3E,5S,6S,7S,9R,11E,13E,15S,16R)-16-ethyl-6-hydroxy-5,7,9,15-tetramethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione

Molecular Formula

C21H32O4

Molecular Weight

348.5 g/mol

InChI

InChI=1S/C21H32O4/c1-6-19-14(2)9-7-8-10-18(22)16(4)13-17(5)21(24)15(3)11-12-20(23)25-19/h7-12,14-17,19,21,24H,6,13H2,1-5H3/b9-7+,10-8+,12-11+/t14-,15-,16+,17-,19+,21+/m0/s1

InChI Key

OKKXFUWPZCKUST-BLBACJNTSA-N

SMILES

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)O)C)C)C

Synonyms

protomycinolide IV

Canonical SMILES

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)O)C)C)C

Isomeric SMILES

CC[C@@H]1[C@H](/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.